molecular formula C49H34O3P2 B15386357 Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide)

Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide)

Cat. No.: B15386357
M. Wt: 732.7 g/mol
InChI Key: BFPBFISLGKUIFF-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,9'-xanthene]-2,7-diylbis(diphenylphosphineoxide) (abbreviated as SFX-POPh2) is a spirocyclic compound featuring a spiro[fluorene-9,9'-xanthene] (SFX) core with diphenylphosphine oxide (POPh2) groups at the 2- and 7-positions. The SFX core consists of two orthogonal π-systems (fluorene and xanthene) connected by a central sp³-hybridized carbon atom, creating a rigid 3D molecular geometry . This structure reduces intermolecular π-π stacking, suppresses charge recombination, and enhances electronic coupling in optoelectronic devices . The POPh2 groups act as electron-withdrawing moieties, improving electron transport properties and thermal stability .

Properties

Molecular Formula

C49H34O3P2

Molecular Weight

732.7 g/mol

IUPAC Name

2,7-bis(diphenylphosphoryl)spiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C49H34O3P2/c50-53(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(54(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H

InChI Key

BFPBFISLGKUIFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅₀H₃₂O₃P₂
  • Thermal Stability : Glass transition temperature (T₉) >150°C (common for SFX-based materials) .
  • Optoelectronic Properties : High-energy bandgap (~3.1 eV) and strong absorption in UV regions (228–308 nm) .

Comparison with Similar Compounds

Structural Analogues

2.1.1 Spirobifluorene Derivatives
  • 2,7-Bis(diphenylphosphoryl)-9,9’-spirobifluorene (SPPO13) :
    • Core : Spirobifluorene (two fluorene units).
    • Key Differences : Lacks the xanthene moiety, resulting in reduced rigidity and slightly lower thermal stability (T₉ ~140°C) .
    • Applications : Host material for blue phosphors in OLEDs .
2.1.2 9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide) (SBF(POPh2)₂) :
  • Core : Spirobifluorene with POPh2 groups.
  • Key Differences : Similar to SPPO13 but optimized for red phosphors. The absence of xanthene reduces solubility and charge-transport efficiency compared to SFX-POPh2 .

Functional Analogues

2.2.1 SP1 and SP2 (Acridine/Phenothiazine-Based HTMs) :
  • Structure: SFX core functionalized with acridine (SP1) or phenothiazine (SP2).
  • Key Differences :
    • SP2 exhibits higher external quantum efficiency (13.43%) than SFX-POPh2 in OLEDs due to enhanced hole mobility .
    • SFX-POPh2 outperforms in electron transport due to POPh2 groups .
2.2.2 SQPTZ-2,7-F(POPh2)₂ :
  • Structure: SFX core with quinoline-phenothiazine and POPh2 groups.
  • Key Differences : Broader absorption (350–375 nm) compared to SFX-POPh2 (228–308 nm) .

Performance Comparison in Optoelectronic Devices

Property SFX-POPh2 SPPO13 SP2 SBF(POPh2)₂
T₉ (°C) >150 ~140 >150 ~130
HOMO (eV) -6.52 -6.30 -5.80 -6.20
LUMO (eV) -2.47 -2.60 -2.90 -2.70
PL Emission (nm) 390–430 450–470 420–440 500–520
OLED Efficiency (cd/A) N/A 12.5 (blue) 15.8 (green) 10.2 (red)
Perovskite Solar Cell PCE 10.9% (with SFX) N/A N/A N/A

Key Advantages of SFX-POPh2

Thermal Stability : Superior to spirobifluorene analogues due to the xanthene moiety’s rigidity .

Charge Transport : POPh2 groups enhance electron mobility, making it ideal for electron-transport layers (ETLs) in perovskite solar cells .

Synthetic Versatility : SFX cores allow modular functionalization (e.g., bromination, amination) for tailored optoelectronic properties .

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